molecular formula C14H13NO2 B1610418 1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one CAS No. 200814-17-1

1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one

Cat. No.: B1610418
CAS No.: 200814-17-1
M. Wt: 227.26 g/mol
InChI Key: KRWYXVGRIHXUHX-UHFFFAOYSA-N
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Description

1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolones. This compound is characterized by a fused pyrano and quinoline ring system, which imparts unique chemical and biological properties. Pyranoquinolones are known for their diverse biological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one typically involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinolone structure . The reaction conditions often involve the use of 1,2-dichloroethane as a solvent and p-toluenesulfonic acid monohydrate (pTsOH·H2O) as the catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various quinolone and dihydroquinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced during the reactions.

Scientific Research Applications

1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an anticancer, antibacterial, and antifungal agent.

    Medicine: Investigated for its anti-inflammatory and antimalarial properties.

Mechanism of Action

The mechanism of action of 1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one involves its interaction with various molecular targets and pathways. For example, it can inhibit calcium signaling, tumor necrosis factor-alpha (TNF-α), and nitric oxide production . These interactions contribute to its biological activities, such as anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one is unique due to its fused pyrano and quinoline ring system, which imparts distinct chemical and biological properties. This structural motif is less common compared to other quinoline derivatives, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

8,8-dimethyl-1H-pyrano[2,3-h]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(16)15-13(9)10/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWYXVGRIHXUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449289
Record name 8,8-Dimethyl-1,8-dihydro-2H-pyrano[2,3-h]quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200814-17-1
Record name 8,8-Dimethyl-1,8-dihydro-2H-pyrano[2,3-h]quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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